N,N-diethyl-N'-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(DIETHYLAMINO)ETHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a diethylaminoethyl group and a trifluoromethyl-substituted pyrimidinyl group. Its molecular formula is C18H23F3N4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multiple steps, starting with the preparation of the pyrimidine core. The diethylaminoethyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIETHYLAMINO)ETHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often use reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(DIETHYLAMINO)ETHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-aminoethanol: Similar in structure but lacks the pyrimidinyl group.
2-(Diethylamino)ethanol: Shares the diethylaminoethyl group but differs in the rest of the structure.
Uniqueness
N-[2-(DIETHYLAMINO)ETHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to its trifluoromethyl-substituted pyrimidinyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific interactions and stability are required.
Properties
Molecular Formula |
C18H23F3N4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H23F3N4/c1-4-25(5-2)11-10-22-17-23-15(12-16(24-17)18(19,20)21)14-8-6-13(3)7-9-14/h6-9,12H,4-5,10-11H2,1-3H3,(H,22,23,24) |
InChI Key |
APWMMRXVCFZZPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.